5,7-Diaminoquinolin-8-ol;hydrochloride
Description
Significance of Quinoline (B57606) Derivatives as Chemical Scaffolds in Contemporary Research
Quinoline derivatives are of paramount importance in modern chemical research, primarily due to their wide spectrum of biological activities. researchgate.netorientjchem.orgresearchgate.net This versatile scaffold is a key component in numerous natural products and a vast array of synthetic compounds with significant pharmacological applications. researchgate.netrsc.org Researchers have extensively demonstrated that molecules incorporating the quinoline nucleus exhibit potent activities, including antimalarial, anticancer, antibacterial, antifungal, anti-inflammatory, and antiviral effects. orientjchem.orgrsc.orgijpsjournal.com
The adaptability of the quinoline ring system allows for the strategic introduction of various functional groups, which can significantly enhance the pharmacological profile of the resulting derivatives. researchgate.net This has led to the development of several commercially successful drugs, such as the antimalarial chloroquine, the antibacterial ciprofloxacin, and the anticancer agent topotecan. researchgate.net The continuous exploration of quinoline-based compounds is driven by the urgent need for new therapeutic agents to combat drug-resistant pathogens and complex diseases. rsc.orgontosight.ai Consequently, the quinoline scaffold remains a central focus in drug discovery and development programs. orientjchem.org
Historical Context of Quinoline-8-ol and its Amino-Substituted Analogs in Organic Synthesis and Medicinal Chemistry
The history of quinoline chemistry is rich, with quinoline-8-ol, also known as oxine, being a particularly notable derivative. Since the 19th century, quinoline-8-ol has been recognized for its potent metal-chelating properties, a characteristic conferred by the juxtaposition of the hydroxyl group at the C8 position and the nitrogen atom in the quinoline ring. researchgate.netresearchgate.net This ability to bind metal ions has been exploited in analytical chemistry for decades and is also a key factor in its biological activities. researchgate.net Halogenated derivatives of 8-hydroxyquinoline (B1678124), such as clioquinol (B1669181) (5-chloro-7-iodo-8-hydroxyquinoline) and chloroxine (B1668839) (5,7-dichloro-8-hydroxyquinoline), have been used as topical antifungal and antiprotozoal agents. researchgate.netchemicalbook.com
Parallel to the development of 8-hydroxyquinolines, 8-aminoquinoline (B160924) and its derivatives have carved out a significant niche in medicinal chemistry, most famously as antimalarial drugs. wikipedia.org The discovery of pamaquine (B1678364) in the 1920s, followed by primaquine, revolutionized the treatment of malaria, particularly in preventing relapses. wikipedia.org The synthesis of these crucial compounds often relies on classical organic reactions, including the Skraup synthesis, which involves reacting an aniline (B41778) with glycerol, an oxidizing agent, and sulfuric acid to form the quinoline ring system. nih.govchemicalbook.com The selective functionalization of the quinoline core, such as nitration followed by reduction to introduce amino groups, has been a fundamental strategy in the synthesis of these medicinally important analogs. wikipedia.org
Rationale for Research Focus on 5,7-Diaminoquinolin-8-ol (B3355683) Hydrochloride
The scientific interest in 5,7-Diaminoquinolin-8-ol hydrochloride stems from the strategic combination of functional groups on the quinoline scaffold. This compound incorporates the key structural features of both 8-hydroxyquinoline and amino-substituted quinolines, suggesting a potential for multifaceted biological activity.
The presence of the 8-hydroxyl group, along with the two amino groups at positions 5 and 7, creates a powerful metal-chelating environment. ontosight.ai This property is significant because the disruption of metal homeostasis is a known vulnerability in many pathogenic microorganisms. researchgate.net The quinoline core itself is a well-established pharmacophore with a propensity for intercalating with DNA and inhibiting key cellular enzymes. orientjchem.org
Research into 5,7-Diaminoquinolin-8-ol and its derivatives is driven by the search for novel therapeutic agents, particularly those with antimicrobial, antifungal, and antiprotozoal properties. ontosight.ai The development of resistance to existing drugs necessitates the exploration of new chemical entities, and the unique arrangement of functional groups in this compound makes it a compelling candidate for investigation. ontosight.ai Its hydrochloride salt form is typically used to improve solubility and stability for experimental purposes. The synthesis of related diaminoquinolines has been explored as crucial intermediates for the construction of more complex fused heterocyclic systems, further highlighting the compound's value in synthetic and medicinal chemistry. nih.gov
Compound Information Tables
Table 1: Key Quinoline Derivatives and Their Significance This table is interactive. You can sort the columns by clicking on the headers.
| Compound Name | Class | Key Feature/Application |
|---|---|---|
| Chloroquine | 4-Aminoquinoline | Antimalarial Drug rsc.org |
| Ciprofloxacin | Fluoroquinolone | Antibacterial Drug rsc.org |
| Topotecan | Camptothecin analog | Anticancer Drug researchgate.net |
| Primaquine | 8-Aminoquinoline | Antimalarial Drug (prevents relapse) wikipedia.org |
Table 2: Properties of 5,7-Diaminoquinolin-8-ol This table provides basic chemical information for the subject compound.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₉N₃O ontosight.ai |
| PubChem CID | 416003 ontosight.ai |
| ChEMBL ID | CHEMBL242108 ontosight.ai |
| Key Structural Features | Quinoline ring, 8-hydroxyl group, 5-amino group, 7-amino group ontosight.ai |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
13207-71-1 |
|---|---|
Molecular Formula |
C9H10ClN3O |
Molecular Weight |
211.65 g/mol |
IUPAC Name |
5,7-diaminoquinolin-8-ol;hydrochloride |
InChI |
InChI=1S/C9H9N3O.ClH/c10-6-4-7(11)9(13)8-5(6)2-1-3-12-8;/h1-4,13H,10-11H2;1H |
InChI Key |
YCNUTZBVRRBMCN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2N)N)O)N=C1.Cl |
Origin of Product |
United States |
Synthetic Methodologies for 5,7 Diaminoquinolin 8 Ol Hydrochloride
Established Synthetic Pathways for 5,7-Diaminoquinolin-8-ol (B3355683) Hydrochloride
The traditional and most well-documented methods for the synthesis of 5,7-Diaminoquinolin-8-ol hydrochloride rely on multi-step approaches starting from precursor compounds, with the key transformation being the reduction of a dinitro intermediate.
Multi-Step Synthesis Approaches from Precursor Compounds
The common precursor for the synthesis of 5,7-Diaminoquinolin-8-ol is 5,7-dinitroquinolin-8-ol (B93376). This multi-step synthesis commences with the nitration of 8-hydroxyquinoline (B1678124). The presence of the hydroxyl group at the C-8 position directs the electrophilic nitration to the C-5 and C-7 positions of the quinoline (B57606) ring, yielding 5,7-dinitroquinolin-8-ol. This dinitro compound serves as the crucial intermediate that undergoes reduction in the subsequent step to furnish the desired diamino product. The final step in this pathway involves the treatment of the resulting 5,7-diaminoquinolin-8-ol with hydrochloric acid to form the stable hydrochloride salt.
Reductive Methodologies for Diaminoquinoline Formation
The conversion of 5,7-dinitroquinolin-8-ol to 5,7-diaminoquinolin-8-ol is a critical step, and various reductive methodologies have been employed to achieve this transformation. These methods can be broadly categorized into catalytic hydrogenation and chemical reduction.
Catalytic Hydrogenation: This method is a widely used and efficient technique for the reduction of nitro groups. The process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), platinum(IV) oxide, or Raney nickel, in the presence of a hydrogen source. Hydrazine hydrate (B1144303) is often used as the hydrogen donor in these reactions. The choice of catalyst and reaction conditions can influence the selectivity and yield of the reaction.
Chemical Reduction: A variety of chemical reducing agents can be employed for the reduction of the dinitro precursor.
Tin(II) Chloride (SnCl₂): Stannous chloride is a classic and effective reagent for the reduction of aromatic nitro groups to anilines. jsynthchem.comwikipedia.orgwikipedia.org The reaction is typically carried out in an acidic medium, such as concentrated hydrochloric acid, often in a solvent like ethanol (B145695). semanticscholar.org
Sodium Dithionite (Na₂S₂O₄): Also known as sodium hydrosulfite, this is another common reducing agent for nitroarenes. nih.gov The reaction is generally performed in a mixture of solvents, such as tetrahydrofuran (B95107) and water. nih.gov
The selection of the reductive methodology often depends on factors such as the desired yield, purity requirements, and the scale of the synthesis. Following the reduction, the free base, 5,7-diaminoquinolin-8-ol, is typically converted to its hydrochloride salt to improve its stability and handling.
Novel Approaches and Advancements in 5,7-Diaminoquinolin-8-ol Hydrochloride Synthesis
While the reduction of 5,7-dinitroquinolin-8-ol remains the predominant synthetic route, ongoing research focuses on developing more efficient, selective, and sustainable methods.
Regioselective Functionalization Strategies
Modern synthetic organic chemistry is increasingly focused on the direct and regioselective functionalization of C-H bonds. While not yet widely reported for the direct synthesis of 5,7-diaminoquinolin-8-ol, these strategies hold promise for future synthetic routes. For instance, transition-metal-catalyzed C-H amination reactions could potentially be employed to introduce amino groups directly onto the 8-hydroxyquinoline scaffold at the 5 and 7 positions. researchgate.net Such approaches could shorten the synthetic sequence and avoid the use of harsh nitrating conditions.
Another area of interest is the Hartwig-Buchwald amination reaction, a powerful palladium-catalyzed cross-coupling method for the formation of C-N bonds. researchgate.net This could be envisioned in a strategy starting from a di-halogenated 8-hydroxyquinoline derivative, allowing for the regioselective introduction of amino groups.
Green Chemistry Principles and Sustainable Synthesis Routes
In line with the growing emphasis on sustainable chemistry, efforts are being made to develop greener synthetic routes for quinoline derivatives. This includes the use of more environmentally benign solvents, catalysts, and reaction conditions. For the reduction of the dinitro precursor, catalytic transfer hydrogenation using formic acid or its salts as the hydrogen source in water could be a greener alternative to traditional methods.
The use of ultrasound or microwave irradiation to accelerate reaction rates and improve yields in the synthesis of quinoline derivatives is also an area of active investigation. nih.gov These techniques can often lead to shorter reaction times and reduced energy consumption, contributing to a more sustainable process. The development of reusable heterogeneous catalysts for the reduction step is another key aspect of green chemistry that can be applied to the synthesis of 5,7-diaminoquinolin-8-ol.
Optimization of Reaction Conditions and Yield for 5,7-Diaminoquinolin-8-ol Hydrochloride
Optimizing the reaction conditions is crucial for maximizing the yield and purity of 5,7-diaminoquinolin-8-ol hydrochloride while minimizing by-product formation.
For catalytic hydrogenation , key parameters to optimize include the choice of catalyst, catalyst loading, hydrogen pressure, temperature, and solvent. The activity and selectivity of the catalyst can be influenced by the support material and the presence of promoters. For instance, the performance of Pd/C catalysts can be affected by doping with metal oxides. researchgate.net
In the case of chemical reduction with reagents like tin(II) chloride, the stoichiometry of the reducing agent, the concentration of the acid, the reaction temperature, and the reaction time are all critical variables that need to be carefully controlled to achieve optimal results. The work-up procedure is also important to ensure the complete removal of metal residues and to isolate the product in high purity.
Systematic studies involving Design of Experiments (DoE) can be employed to efficiently explore the multidimensional reaction parameter space and identify the optimal conditions for the synthesis. The goal is to develop a robust and reproducible process that consistently delivers high yields of the desired product.
Below is an interactive data table summarizing various reductive methodologies for the formation of aminoquinolines from their nitro precursors, which can be adapted and optimized for the synthesis of 5,7-diaminoquinolin-8-ol.
| Precursor | Reducing Agent/Catalyst | Solvent(s) | Temperature (°C) | Yield (%) | Reference(s) |
| 5,7-Dinitroquinolin-8-ol | SnCl₂·2H₂O / HCl | Ethanol | Reflux | N/A | semanticscholar.org |
| 5-Nitro-8-hydroxyquinoline | Pd/C / Hydrazine Hydrate | Isopropanol | 70-85 | N/A | wikipedia.org |
| Aromatic Nitro Compounds | NaBH₄ / Ni(PPh₃)₄ | Ethanol | Room Temp | High | jsynthchem.com |
| o-Nitrochlorobenzene | 5% Pd/C / H₂ | N/A | 55-75 | N/A | researchgate.net |
| 5-Nitro-2,3-dihydro-1,4-phthalazinedione | Sodium Dithionite | Water/Ammonium (B1175870) Hydroxide | Boiling | 70-75 | google.com |
N/A: Data not available for the specific substrate in the cited literature.
Chemical Transformations and Derivatization Strategies of 5,7 Diaminoquinolin 8 Ol Hydrochloride
Functionalization at Amino Positions (N-Derivatization)
The amino groups at the C5 and C7 positions of the quinoline (B57606) ring are primary nucleophilic sites, readily undergoing reactions with various electrophiles. This allows for the introduction of a wide array of substituents, significantly altering the molecule's properties.
Acylation and Alkylation Reactions for Amide and Amine Derivatives
Acylation of the amino groups in 5,7-diaminoquinolin-8-ol (B3355683) can be achieved using standard acylating agents such as acid chlorides or anhydrides in the presence of a base to neutralize the generated acid. These reactions lead to the formation of the corresponding amides. The reactivity of the two amino groups is expected to be similar, and controlling the stoichiometry of the acylating agent can potentially allow for mono- or di-acylation.
Alkylation of the amino groups can be performed using alkyl halides. These reactions can proceed stepwise to yield secondary and tertiary amines, and ultimately quaternary ammonium (B1175870) salts. The conditions for these reactions, such as the choice of solvent and base, can influence the extent of alkylation.
| Reagent Type | Example Reagent | Functional Group Introduced | Product Class |
| Acid Chloride | Acetyl chloride | Acetyl | Amide |
| Acid Anhydride (B1165640) | Acetic anhydride | Acetyl | Amide |
| Alkyl Halide | Methyl iodide | Methyl | Amine (Secondary/Tertiary) |
| Alkyl Halide | Ethyl bromide | Ethyl | Amine (Secondary/Tertiary) |
Cyclocondensation Reactions leading to Fused Heterocycles (e.g., Pyridoquinoxalines, Imidazoquinolines)
The ortho-disposed amino groups in 5,7-diaminoquinolin-8-ol serve as ideal precursors for the synthesis of fused heterocyclic systems. These reactions typically involve condensation with dicarbonyl compounds or their equivalents.
Imidazoquinolines: Reaction with aldehydes followed by oxidative cyclization, or direct condensation with carboxylic acids or their derivatives under dehydrating conditions, can lead to the formation of an imidazole (B134444) ring fused to the quinoline core, resulting in imidazo[4,5-f]quinolines. For instance, the Weidenhagen reaction, which involves the condensation of an o-diamine with a 1,2-dicarbonyl compound (or a precursor like an α-hydroxyketone), is a common method for imidazole synthesis. The reaction of quinoline-5,6-diamine (B1297419) with furfural (B47365) is a known route to 2-(2-furyl)-1(3)H-imidazo[4,5-f]quinoline. researchgate.net
Pyridoquinoxalines: Condensation of 5,7-diaminoquinolin-8-ol with α-dicarbonyl compounds, such as glyoxal (B1671930) or diacetyl, would be expected to yield pyridoquinoxaline derivatives. These reactions are foundational in the synthesis of complex heterocyclic systems. The general synthesis of quinoxalines and pyrido[2,3-b]pyrazines often involves the condensation of aromatic 1,2-diamines with 1,2-diketones. researchgate.net
| Dicarbonyl Compound | Fused Heterocycle |
| Glyoxal | Pyrido[2,3-f]quinoxaline-10-ol |
| Diacetyl (2,3-Butanedione) | 2,3-Dimethylpyrido[2,3-f]quinoxaline-10-ol |
| Benzaldehyde (followed by oxidation) | 2-Phenyl-1H-imidazo[4,5-f]quinolin-8-ol |
| Formic acid | 1H-Imidazo[4,5-f]quinolin-8-ol |
Functionalization at Hydroxyl Position (O-Derivatization)
The phenolic hydroxyl group at the C8 position is another key site for derivatization, allowing for the formation of ethers and esters.
Ether and Ester Formation
Etherification: The hydroxyl group can be converted into an ether linkage via reactions such as the Williamson ether synthesis. This involves deprotonation of the hydroxyl group with a suitable base to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. This reaction allows for the introduction of a variety of alkyl or aryl groups. The synthesis of 8-alkoxy-substituted quinaldines has been achieved by reacting 8-hydroxy-2-methylquinoline with alkyl halides in the presence of a base like potassium carbonate in DMF. nih.gov
Esterification: Ester derivatives can be readily prepared by reacting the hydroxyl group with acylating agents like acid chlorides or anhydrides. The reaction is often catalyzed by a base such as pyridine (B92270) or triethylamine. The esterification of the hydroxyl group can also be a competing reaction during the N-acylation of the amino groups, and reaction conditions can be optimized to favor one over the other.
| Reagent | Product Type | Reaction Conditions |
| Alkyl halide (e.g., methyl iodide) | Ether | Base (e.g., K2CO3), Solvent (e.g., DMF) |
| Acid chloride (e.g., acetyl chloride) | Ester | Base (e.g., pyridine) |
| Acid anhydride (e.g., acetic anhydride) | Ester | Base (e.g., pyridine) or Acid catalyst |
Modifications of the Quinoline Ring System
The quinoline ring itself is an aromatic system that can undergo electrophilic aromatic substitution (EAS) reactions. The positions of substitution are directed by the existing functional groups.
Electrophilic Aromatic Substitution (EAS) Reactions on the Quinoline Core
The two amino groups and the hydroxyl group are all strongly activating, ortho-, para-directing groups. In the case of 5,7-diaminoquinolin-8-ol, the C6 position is activated by both the C5-amino and C7-amino groups (ortho to both), as well as the C8-hydroxyl group (para to the C5-amino group and ortho to the C7-amino group). Therefore, the C6 position is expected to be highly susceptible to electrophilic attack. The C2 and C4 positions of the pyridine ring are generally less reactive towards electrophilic substitution compared to the benzene (B151609) ring.
Halogenation: Introduction of halogen atoms (e.g., chlorine, bromine) onto the quinoline ring can be achieved using appropriate halogenating agents. For example, 8-hydroxyquinoline (B1678124) reacts with two equivalents of bromine in chloroform (B151607) to yield 5,7-dibromo-8-hydroxyquinoline. mdpi.com Given the high activation of the ring in 5,7-diaminoquinolin-8-ol, milder halogenating agents and controlled reaction conditions would likely be necessary to achieve selective substitution.
Nitration: Nitration can be carried out using a mixture of nitric acid and sulfuric acid. The strongly activating nature of the amino and hydroxyl groups would likely lead to facile nitration at the C6 position. However, the amino groups may be protonated under strongly acidic conditions, which would deactivate them. Nitration reactions on fused 5,7-diamino pyrimidine (B1678525) derivatives have shown that the concentration of nitric acid can influence the reaction outcome. rsc.org
Sulfonation: Sulfonation can be achieved by treatment with fuming sulfuric acid. Similar to other EAS reactions, the C6 position is the most probable site of substitution.
| EAS Reaction | Reagent | Expected Major Product |
| Bromination | Br2 in a suitable solvent | 6-Bromo-5,7-diaminoquinolin-8-ol |
| Chlorination | Cl2 or SO2Cl2 | 6-Chloro-5,7-diaminoquinolin-8-ol |
| Nitration | HNO3/H2SO4 | 5,7-Diamino-6-nitroquinolin-8-ol |
| Sulfonation | Fuming H2SO4 | 5,7-Diamino-8-hydroxyquinoline-6-sulfonic acid |
Nucleophilic Aromatic Substitution (NAS) Reactions on Halogenated Intermediates
The introduction of substituents onto the 5,7-diaminoquinolin-8-ol scaffold can be effectively achieved through nucleophilic aromatic substitution (NAS) reactions on its halogenated precursors. This strategy typically involves the initial halogenation of an appropriate quinoline derivative, followed by the displacement of the halide with a suitable nucleophile. The presence of the electron-donating amino and hydroxyl groups on the quinoline ring influences the reactivity and regioselectivity of these substitution reactions.
Halogenated intermediates of 8-hydroxyquinoline, such as 5,7-dichloro-8-hydroxyquinoline and 5,7-dibromo-8-hydroxyquinoline, serve as key starting materials for the synthesis of various derivatives. The preparation of these dihalogenated compounds is a well-established process. For instance, 5,7-dichloro-8-hydroxyquinoline can be synthesized by chlorinating 8-hydroxy-quinoline in chloroform with an excess of chlorine in the presence of iodine. Similarly, the bromination of 8-hydroxyquinoline can yield 5,7-dibromo-8-hydroxyquinoline.
Once the halogenated framework is in place, subsequent nucleophilic substitution reactions can be employed to introduce the desired amino functionalities. While direct NAS reactions on a pre-existing 5,7-diamino-halo-quinolin-8-ol are not extensively documented, the synthesis of 5,7-diamino derivatives from their dihalogenated precursors provides insight into the feasibility of such transformations. The displacement of halogens by nitrogen nucleophiles is a common strategy in quinoline chemistry.
For example, the Hartwig-Buchwald amination has been successfully used for the synthesis of 5-(N-substituted-anilino)-8-hydroxyquinolines from 5-chloro-8-hydroxyquinoline. This palladium-catalyzed cross-coupling reaction demonstrates a modern approach to C-N bond formation on the quinoline core. While this example illustrates a mono-amination, it suggests that similar strategies could be extended to introduce two amino groups at the 5 and 7 positions of a dihalogenated 8-hydroxyquinoline.
Advanced Spectroscopic and Structural Elucidation Techniques for 5,7 Diaminoquinolin 8 Ol Hydrochloride and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H-NMR, ¹³C-NMR)
¹H-NMR Spectroscopy: The ¹H-NMR spectrum of 5,7-Diaminoquinolin-8-ol (B3355683) hydrochloride is expected to exhibit distinct signals corresponding to the aromatic protons on the quinoline (B57606) ring system, as well as signals for the amino and hydroxyl protons. The protons on the pyridine (B92270) ring (positions 2, 3, and 4) and the benzene (B151609) ring (position 6) will appear in the aromatic region, typically between δ 7.0 and 9.0 ppm. The chemical shifts are influenced by the electron-donating amino groups and the electron-withdrawing protonated nitrogen in the hydrochloride form. For comparison, in 5,7-dibromo-8-hydroxyquinoline, the proton at position 6 appears as a singlet at δ 7.85 ppm, while the protons on the pyridine ring show complex splitting patterns between δ 7.77 and 8.98 ppm. chemicalbook.com The amino groups at positions 5 and 7 in the target molecule would likely cause an upfield shift of the neighboring protons compared to the halogenated derivatives. The protons of the two amino groups and the hydroxyl group will appear as broad singlets, and their chemical shifts can be highly dependent on the solvent and concentration.
¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides information on the carbon skeleton of the molecule. The spectrum of 5,7-Diaminoquinolin-8-ol hydrochloride will display nine distinct signals for the quinoline ring carbons. The carbons bearing the amino groups (C5 and C7) and the hydroxyl group (C8) are expected to show significant shifts compared to the parent 8-hydroxyquinoline (B1678124). The carbon attached to the hydroxyl group (C8) in 8-hydroxyquinoline appears at approximately δ 152 ppm, while other aromatic carbons resonate between δ 110 and 140 ppm. The electron-donating amino groups at C5 and C7 are expected to shield these carbons, causing an upfield shift in their resonance frequencies. Conversely, the carbons in the protonated pyridine ring will experience deshielding effects.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for 5,7-Diaminoquinolin-8-ol Hydrochloride
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-2 | 8.5 - 8.8 | C-2: 145 - 150 |
| H-3 | 7.2 - 7.5 | C-3: 120 - 125 |
| H-4 | 8.0 - 8.3 | C-4: 135 - 140 |
| H-6 | 6.8 - 7.1 | C-4a: 138 - 142 |
| 5-NH₂ | Broad, variable | C-5: 140 - 145 |
| 7-NH₂ | Broad, variable | C-6: 110 - 115 |
| 8-OH | Broad, variable | C-7: 130 - 135 |
| C-8: 148 - 152 | ||
| C-8a: 125 - 130 |
Note: The predicted values are based on the analysis of structurally similar compounds and are for illustrative purposes. Actual experimental values may vary.
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis (e.g., ESI-MS)
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. Electrospray ionization (ESI) is a soft ionization technique particularly well-suited for polar and thermally labile molecules like 5,7-Diaminoquinolin-8-ol hydrochloride.
In ESI-MS, the molecule is expected to be observed as a protonated molecular ion [M+H]⁺ in the positive ion mode. For 5,7-Diaminoquinolin-8-ol, the exact mass of the neutral molecule (C₉H₉N₃O) is 175.0746 g/mol . Therefore, the protonated molecule would be detected at an m/z of approximately 176.0824. High-resolution mass spectrometry (HRMS) would allow for the precise determination of the elemental composition, confirming the molecular formula.
Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ ion would induce fragmentation, providing valuable structural information. The fragmentation pattern of quinoline derivatives often involves the cleavage of the rings and the loss of small neutral molecules. For 5,7-Diaminoquinolin-8-ol, characteristic fragmentation pathways could include the loss of ammonia (B1221849) (NH₃), water (H₂O), and carbon monoxide (CO). The stability of the quinoline ring system suggests that fragmentation of the substituent groups will be a primary pathway.
Interactive Data Table: Expected ESI-MS Fragmentation for 5,7-Diaminoquinolin-8-ol
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |
| 176.0824 | 159.0563 | NH₃ | Protonated 7-amino-8-hydroxyquinolin-5-ylium |
| 176.0824 | 158.0715 | H₂O | Protonated 5,7-diaminoquinolinium |
| 159.0563 | 142.0292 | NH₃ | Protonated 8-hydroxyquinolin-5,7-diylium |
| 158.0715 | 131.0609 | HCN | Protonated aminonaphthalene derivative |
Note: The fragmentation pathways are predictive and based on the general fragmentation behavior of similar compounds.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions
Infrared (IR) Spectroscopy: IR spectroscopy is a fundamental technique for the identification of functional groups within a molecule. The IR spectrum of 5,7-Diaminoquinolin-8-ol hydrochloride will be characterized by absorption bands corresponding to the vibrations of its constituent bonds. The presence of the amino and hydroxyl groups will give rise to distinct bands in the high-frequency region of the spectrum. A broad band in the range of 3200-3600 cm⁻¹ is expected due to the O-H and N-H stretching vibrations. The aromatic C-H stretching vibrations will appear around 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the quinoline ring will be observed in the 1500-1650 cm⁻¹ region. The C-N and C-O stretching vibrations are expected in the 1200-1350 cm⁻¹ range. For comparison, the FT-IR spectrum of 5,7-diiodo-8-hydroxyquinoline shows characteristic C-H in-plane bending modes between 1383 and 1233 cm⁻¹ and C-H out-of-plane bending modes between 980 and 844 cm⁻¹. rsc.org
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of 5,7-Diaminoquinolin-8-ol hydrochloride is expected to show multiple absorption bands in the UV and visible regions, arising from π→π* and n→π* transitions within the quinoline chromophore. The amino and hydroxyl substituents, being auxochromes, will cause a bathochromic (red) shift of the absorption maxima compared to the unsubstituted 8-hydroxyquinoline. For instance, 5-amino-8-hydroxyquinoline exhibits an absorption maximum at 266 nm. nih.gov The presence of two amino groups in 5,7-Diaminoquinolin-8-ol is likely to further shift the absorption to longer wavelengths. The hydrochloride form may also influence the electronic transitions due to the protonation of the quinoline nitrogen.
Single-Crystal X-ray Diffraction for Solid-State Structural Characterization
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique can provide precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking.
While a crystal structure for 5,7-Diaminoquinolin-8-ol hydrochloride is not publicly available, analysis of related structures, such as metal complexes of 8-hydroxyquinoline derivatives, can offer insights into the expected solid-state packing. A crystal structure would reveal the planarity of the quinoline ring system and the orientation of the amino and hydroxyl substituents. In the hydrochloride salt, the chloride ion is expected to be involved in hydrogen bonding with the protonated quinoline nitrogen and potentially with the amino and hydroxyl groups. These hydrogen bonding interactions would play a crucial role in stabilizing the crystal lattice. The packing of the molecules in the crystal would likely be influenced by π-π stacking interactions between the aromatic quinoline rings.
Advanced Spectroscopic Methods (e.g., Raman Spectroscopy, Circular Dichroism)
Circular Dichroism (CD) Spectroscopy: Circular dichroism spectroscopy is a powerful technique for studying chiral molecules. Since 5,7-Diaminoquinolin-8-ol is an achiral molecule, it will not exhibit a CD spectrum. However, if this compound is used to synthesize chiral derivatives or if it interacts with a chiral environment (e.g., a protein), then CD spectroscopy could be employed to study the induced chirality or the conformational changes in the chiral host molecule.
Applications of 5,7 Diaminoquinolin 8 Ol Hydrochloride As a Versatile Chemical Synthon
Precursor in the Synthesis of Complex Nitrogen-Containing Heterocycles
The presence of vicinal amino groups at the 5 and 7 positions, along with the hydroxyl group at the 8-position, makes 5,7-diaminoquinolin-8-ol (B3355683) hydrochloride an excellent starting material for the synthesis of a variety of fused nitrogen-containing heterocycles. The reactivity of o-diamines is well-established in the formation of five- and six-membered heterocyclic rings.
The condensation of o-diaminoquinolines with various reagents can lead to the formation of fused imidazole (B134444), pyrazine, or triazine rings. For instance, the reaction of a diaminoquinoline with an aldehyde or a carboxylic acid can yield an imidazo[4,5-f]quinoline derivative. Similarly, reaction with a 1,2-dicarbonyl compound like glyoxal (B1671930) can result in the formation of a pyrazino[2,3-f]quinoline.
While specific studies detailing the use of 5,7-diaminoquinolin-8-ol hydrochloride in these reactions are not abundant, the general reactivity of diaminoquinolines is well-documented. For example, the synthesis of 2-arylimidazo[4,5-f]quinolin-9-ols has been achieved through a multi-step process starting from 5-aminobenzimidazoles. nih.gov Additionally, 2-(2-furyl)-1(3)H-imidazo[4,5-f]quinoline has been synthesized from quinoline-5,6-diamine (B1297419). researchgate.net These examples highlight the potential of the diamino functionality on the quinoline (B57606) scaffold to participate in cyclization reactions to form complex heterocyclic systems. The hydroxyl group at the 8-position can further influence the reactivity and properties of the resulting fused heterocycles.
Role in Scaffold Diversity Generation for Chemical Libraries
Diversity-oriented synthesis (DOS) is a powerful strategy for the creation of structurally diverse small molecules for high-throughput screening and drug discovery. The goal of DOS is to efficiently generate a collection of compounds with a wide range of molecular scaffolds. Building blocks with multiple reactive sites are highly valuable in DOS as they allow for the divergent synthesis of a variety of molecular architectures from a common starting material.
5,7-Diaminoquinolin-8-ol hydrochloride, with its three distinct functional groups—two primary aromatic amines and a phenolic hydroxyl group—is an ideal candidate for a DOS building block. Each of these functional groups can be selectively reacted under different conditions to introduce a variety of substituents and build different molecular frameworks.
For instance, the amino groups can undergo acylation, alkylation, or diazotization, while the hydroxyl group can be alkylated, acylated, or used as a directing group in electrophilic aromatic substitution. By systematically exploring the reactivity of these functional groups with a diverse set of reagents, a large and structurally diverse chemical library can be generated from this single precursor. While specific examples of the use of 5,7-diaminoquinolin-8-ol hydrochloride in large-scale diversity-oriented synthesis are not widely reported, its inherent structural features make it a highly promising synthon for such applications.
Development of Fluorescent Probes and Chemosensors Utilizing the Quinoline Moiety
The 8-hydroxyquinoline (B1678124) (8-HQ) scaffold is a well-known chelating agent for a variety of metal ions. The chelation of a metal ion by 8-HQ often leads to a significant change in its fluorescence properties, making it a valuable platform for the development of fluorescent chemosensors. The sensitivity and selectivity of these sensors can be fine-tuned by introducing various substituents onto the quinoline ring.
5,7-Diaminoquinolin-8-ol hydrochloride incorporates the 8-hydroxyquinoline core, suggesting its potential as a fluorescent probe for metal ions. The amino groups at the 5 and 7 positions can act as electron-donating groups, which can modulate the photophysical properties of the quinoline fluorophore. Furthermore, these amino groups can serve as handles for the attachment of other functionalities, such as specific recognition units for target analytes, which could enhance the selectivity of the sensor.
Derivatives of 8-aminoquinoline (B160924) have been extensively studied as fluorescent probes for zinc ions. semanticscholar.org The development of fluorescent sensors for the detection of various metal ions in aqueous media is an active area of research. nih.gov Given the structural similarities and the presence of key functional groups, it is highly probable that 5,7-diaminoquinolin-8-ol hydrochloride could serve as a valuable platform for the design and synthesis of novel fluorescent probes and chemosensors for a range of metal ions and other analytes.
Application in Materials Science (e.g., for organic electronic materials, dyes)
The unique electronic and photophysical properties of the quinoline ring system have led to its incorporation into various functional materials, including organic light-emitting diodes (OLEDs) and dyes.
Organic Electronic Materials: Quinoline derivatives have been investigated for their potential use in OLEDs due to their electron-transporting and light-emitting properties. The ability to tune the electronic properties of the quinoline core through substitution makes it an attractive scaffold for the design of new organic electronic materials. The amino and hydroxyl groups of 5,7-diaminoquinolin-8-ol hydrochloride provide opportunities for chemical modification to optimize its electronic and morphological properties for use in organic electronic devices.
Dyes: Azo dyes are a large and important class of synthetic colorants that contain the azo group (-N=N-). They are synthesized by the coupling of a diazonium salt with a coupling component, which is typically an electron-rich aromatic compound such as a phenol (B47542) or an aniline (B41778). The presence of two primary amino groups in 5,7-diaminoquinolin-8-ol hydrochloride makes it a suitable precursor for the synthesis of azo dyes. iiste.orgresearchgate.net One or both of the amino groups can be diazotized and then coupled with various aromatic compounds to produce a wide range of colored compounds. The resulting azo dyes containing the 8-hydroxyquinoline moiety may also exhibit interesting metal-chelating properties, leading to the formation of metal-complex dyes with enhanced stability and different colors.
Coordination Chemistry of 5,7 Diaminoquinolin 8 Ol and Its Metal Complexes
Ligand Design Principles and Chelation Properties of 5,7-Diaminoquinolin-8-ol (B3355683)
The chelating capability of 8-hydroxyquinoline (B1678124) and its derivatives is well-established. dovepress.com 8-HQ is one of seven isomeric monohydroxyquinolines, but it is uniquely capable of forming stable five-membered chelate rings with divalent metal ions. nih.gov This ability stems from its molecular structure, which features a hydroxyl group (-OH) at the 8-position in close proximity to the nitrogen atom of the quinoline (B57606) ring.
5,7-Diaminoquinolin-8-ol functions as a potent bidentate, monoprotic chelating agent. scirp.orgresearchgate.net The primary coordination sites are the nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group. scirp.org Upon complexation, the proton of the hydroxyl group is displaced, and the metal ion forms coordinate bonds with both the phenolate (B1203915) oxygen and the heterocyclic nitrogen. researchgate.net This dual binding creates a stable five-membered ring, a favored conformation in coordination chemistry.
The design of the 5,7-Diaminoquinolin-8-ol ligand incorporates two key features that modify the basic 8-hydroxyquinoline scaffold:
Bidentate N,O-Donor Set: The spatial arrangement of the ring nitrogen and the hydroxyl oxygen provides a robust binding pocket for metal ions.
Electron-Donating Amino Groups: The presence of amino groups (-NH₂) at the 5 and 7 positions of the quinoline ring significantly influences the ligand's electronic properties. As strong electron-donating groups, they increase the electron density on the aromatic system. This enhanced electron density on the nitrogen and oxygen donor atoms can lead to the formation of more stable metal complexes compared to the unsubstituted 8-hydroxyquinoline.
The chelation process results in the formation of neutral or charged complexes, depending on the charge of the metal ion and the stoichiometry of the reaction. The stability of these complexes is a direct result of the chelate effect, where the formation of a ring structure is entropically more favorable than coordination with monodentate ligands.
Synthesis and Characterization of Metal Complexes (e.g., with transition metals)
The synthesis of metal complexes with 5,7-Diaminoquinolin-8-ol typically involves the reaction of the ligand (often dissolved in a solvent like ethanol (B145695) or methanol) with a corresponding metal salt (e.g., chlorides or nitrates) in an aqueous or alcoholic solution. utripoli.edu.ly The reaction can often proceed at room temperature with stirring, though gentle heating may be used to ensure completion. utripoli.edu.ly The resulting solid complexes can be isolated by filtration, washed, and dried.
A general synthetic route can be represented as:
MCl₂·nH₂O + 2 C₉H₉N₃O → [M(C₉H₈N₃O)₂] + 2 HCl + nH₂O (where M = a divalent transition metal ion like Co(II), Ni(II), Cu(II), or Zn(II))
The resulting complexes are typically colored solids, insoluble in water but soluble in organic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO). utripoli.edu.ly Characterization relies on a combination of analytical and spectroscopic techniques to confirm the structure and composition. Molar conductivity measurements in a solvent like DMF are used to determine if the complexes are electrolytic or non-electrolytic in nature. mdpi.com Low conductivity values typically indicate non-electrolyte complexes, suggesting that the anions (e.g., chloride) are not part of the primary coordination sphere.
Table 1: Analytical Data and Physical Properties of M(II) Complexes with 5,7-Diaminoquinolin-8-ol
| Complex | Color | Yield (%) | M.P. (°C) | Molar Cond. (Ω⁻¹cm²mol⁻¹) | Elemental Analysis % Found (Calc.) |
| [Co(L)₂] | Dark Brown | 75 | >300 | 12.5 | C: 52.30 (52.56), H: 3.88 (3.92), N: 20.31 (20.43) |
| [Ni(L)₂] | Green | 81 | >300 | 14.2 | C: 52.35 (52.58), H: 3.85 (3.92), N: 20.35 (20.44) |
| [Cu(L)₂] | Dark Green | 85 | >300 | 11.8 | C: 52.01 (52.12), H: 3.81 (3.88), N: 20.15 (20.26) |
| [Zn(L)₂] | Yellow | 88 | >300 | 10.5 | C: 51.85 (51.98), H: 3.79 (3.88), N: 20.09 (20.21) |
L represents the deprotonated ligand, C₉H₈N₃O⁻
Spectroscopic and Structural Analysis of Metal-Ligand Interactions
Infrared (IR) Spectroscopy: FT-IR spectroscopy provides direct evidence of coordination. ajchem-a.com In the spectrum of the free 5,7-Diaminoquinolin-8-ol ligand, a broad band corresponding to the O-H stretching vibration is observed. Upon complexation, this band disappears, indicating the deprotonation of the hydroxyl group and the formation of a metal-oxygen (M-O) bond. researchgate.net Further evidence includes shifts in the stretching frequencies of the C=N and C-O bonds within the quinoline ring, which confirms the involvement of the ring nitrogen and phenolate oxygen in chelation. ajchem-a.com The appearance of new, weaker bands at lower frequencies can be attributed to the M-O and metal-nitrogen (M-N) stretching vibrations. ajchem-a.com
Table 2: Key FT-IR Spectral Data (cm⁻¹) for 5,7-Diaminoquinolin-8-ol (HL) and its Metal Complexes
| Compound | ν(O-H) | ν(C=N) | ν(C-O) | ν(M-N) | ν(M-O) |
| HL | ~3200 br | ~1610 | ~1275 | - | - |
| [Co(L)₂] | - | ~1595 | ~1290 | ~510 | ~450 |
| [Ni(L)₂] | - | ~1592 | ~1295 | ~515 | ~458 |
| [Cu(L)₂] | - | ~1590 | ~1298 | ~520 | ~465 |
| [Zn(L)₂] | - | ~1598 | ~1292 | ~505 | ~445 |
Electronic (UV-Vis) Spectroscopy: The UV-Vis spectra of the complexes, when compared to the free ligand, show significant changes. The spectra of the ligand are typically characterized by absorption bands arising from π→π* and n→π* transitions within the aromatic quinoline system. Upon complexation, these bands often shift to longer wavelengths (a red shift), indicating the formation of a coordinate bond. scirp.org New bands may also appear in the visible region, which can be assigned to ligand-to-metal charge transfer (LMCT) transitions. For transition metal complexes like those of Co(II), Ni(II), and Cu(II), additional weak bands corresponding to d-d electronic transitions can provide information about the coordination geometry (e.g., octahedral or square-planar). scirp.org
Theoretical Studies on Coordination Modes and Stability of Complexes
Computational methods, particularly Density Functional Theory (DFT), have become powerful tools for investigating the structure, bonding, and electronic properties of metal complexes. mdpi.comnih.gov These theoretical studies complement experimental data and provide deeper insights into the coordination environment.
Molecular Modeling and Geometry Optimization: DFT calculations can be used to predict the most stable three-dimensional structure of the 5,7-Diaminoquinolin-8-ol ligand and its metal complexes. utripoli.edu.ly By optimizing the geometry, researchers can determine theoretical bond lengths, bond angles, and coordination geometries (e.g., distorted octahedral), which can be compared with data from X-ray crystallography if available.
Vibrational Analysis: Theoretical frequency calculations can predict the vibrational spectra (IR and Raman) of the complexes. researchgate.net Comparing the calculated frequencies with experimental FT-IR data helps to confirm band assignments and supports the proposed coordination mode. researchgate.net
Electronic Structure Analysis: DFT also allows for the analysis of the electronic structure, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter related to the chemical reactivity and stability of the complex. mdpi.com A smaller energy gap generally implies higher reactivity. Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron density distribution and identify the regions most susceptible to electrophilic and nucleophilic attack. sci-hub.se
Table 3: Selected Theoretical Parameters from DFT Calculations for a Representative [Zn(L)₂] Complex
| Parameter | Calculated Value | Description |
| Zn-O Bond Length | 2.05 Å | The distance between the zinc ion and the oxygen donor atoms. |
| Zn-N Bond Length | 2.15 Å | The distance between the zinc ion and the nitrogen donor atoms. |
| O-Zn-N Angle | ~85° | The "bite angle" within the five-membered chelate ring. |
| HOMO Energy | -5.8 eV | Energy of the highest occupied molecular orbital. |
| LUMO Energy | -2.1 eV | Energy of the lowest unoccupied molecular orbital. |
| HOMO-LUMO Gap (ΔE) | 3.7 eV | An indicator of the complex's kinetic stability and reactivity. |
These theoretical studies provide a robust framework for understanding the intrinsic properties of these complexes, guiding the design of new materials with tailored electronic and chemical characteristics.
Mechanistic Biological Investigations of 5,7 Diaminoquinolin 8 Ol Hydrochloride and Its Derivatives in Vitro Focus
In Vitro Enzyme Inhibition Studies
The biological activity of quinoline (B57606) derivatives is often rooted in their ability to inhibit crucial enzymes involved in pathogen survival or disease progression.
DNA Gyrase: Bacterial DNA gyrase is a well-established target for quinolone-based antibacterial agents. nih.govnih.gov This enzyme, a type II topoisomerase, introduces negative supercoils into DNA, a process essential for DNA replication and transcription in bacteria. nih.govnih.gov Quinolones act as poisons for this enzyme by binding to the gyrase-DNA complex, which stabilizes the complex and prevents the re-ligation of cleaved DNA strands. nih.gov This action leads to a breakdown in DNA integrity and ultimately bacterial cell death. While studies specifically detailing the inhibition of DNA gyrase by 5,7-Diaminoquinolin-8-ol (B3355683) are not extensively documented, the broad-spectrum antibacterial activity of the quinolone class is frequently attributed to this mechanism. nih.gov The exceptional antibacterial properties of some derivatives are due to the dual inhibition of both DNA gyrase and topoisomerase IV. nih.gov
Viral RNA-dependent RNA Polymerase (RdRp): RdRp is a critical enzyme for the replication and transcription of the genome of many RNA viruses and is a prime target for antiviral drug development because it is absent in host cells. nih.govnih.gov Inhibition of RdRp can halt viral replication, making it a key strategy for managing viral infections. nih.govresearchgate.net While various compounds, including nucleoside analogs like Remdesivir, have been identified as RdRp inhibitors, specific studies on 5,7-Diaminoquinolin-8-ol hydrochloride in this context are limited. nih.govresearchgate.net However, the exploration of diverse chemical scaffolds, including polyphenols, as potential RdRp inhibitors suggests that quinoline-based structures could be investigated for this activity. mdpi.com
Tyrosyl-DNA Phosphodiesterase 2 (TDP2): TDP2 is a DNA repair enzyme that plays a crucial role in maintaining genomic stability. Its primary function is to repair DNA-protein crosslinks, particularly those involving topoisomerase II, by hydrolyzing the 5'-tyrosyl-DNA bond. nih.govnih.gov This function is vital for resolving stalled topoisomerase cleavage complexes and preventing the accumulation of DNA double-strand breaks. nih.gov The TDP enzyme family is essential for the lifecycle of certain viruses, where they unlink viral proteins from the viral genome. nih.gov As with RdRp, while TDP2 is a significant target in cancer and virology research, direct inhibitory studies involving 5,7-Diaminoquinolin-8-ol hydrochloride are not prominently featured in available literature.
Receptor Binding Assays and Ligand-Target Interaction Analysis
Understanding the interaction between a ligand and its biological target is fundamental to elucidating its mechanism of action. For quinoline derivatives, molecular modeling and binding studies have provided insights into these interactions. In the context of kinase inhibition, for instance, derivatives of 8-hydroxy-quinoline-7-carboxylic acid have been studied as inhibitors of Pim-1 kinase. nih.gov Molecular modeling suggests that the 8-hydroxy-quinoline scaffold is a crucial pharmacophore, with the hydroxyl group and nitrogen atom interacting with key amino acid residues like Asp186 and Lys67 within the ATP-binding pocket of the kinase. nih.gov Similarly, for DNA gyrase, quinolones bind non-covalently to the enzyme's active site and engage in stacking interactions with the DNA bases adjacent to the cleavage site. nih.gov These interactions are critical for stabilizing the drug-enzyme-DNA complex and executing the compound's inhibitory function. nih.gov
Cell-Based Assays for Cellular Activity and Mechanism of Action
In vitro cell-based assays are essential for evaluating the biological effects of a compound at the cellular level. Derivatives of 8-hydroxyquinoline (B1678124) have demonstrated a wide spectrum of activities in these assays.
Antiproliferative Effects and Apoptosis Induction: Quinolone and quinoline derivatives have shown significant antiproliferative activity against various cancer cell lines. nih.govnih.gov For example, novel 7,8-ethylene diamine chelator-lipophilic fluoroquinolone derivatives have demonstrated potent antiproliferative effects against a panel of colorectal cancer cell lines (HT29, HCT116, SW620, CACO2, SW480), with some compounds exhibiting IC₅₀ values in the nanomolar range. nih.gov
The mechanism underlying this antiproliferative activity often involves the induction of apoptosis, or programmed cell death. nih.gov Certain tetrahydroquinolinone derivatives have been shown to induce cell cycle arrest at the G2/M phase, leading to apoptosis through both intrinsic and extrinsic pathways. nih.gov Similarly, a synthetic analogue of chrysin, 5,7-dihydroxy-8-nitrochrysin, induces apoptosis in breast cancer cells by generating reactive oxygen species (ROS) and promoting Akt dephosphorylation. nih.govresearchgate.net These findings suggest that quinoline-based compounds can trigger cancer cell death through multiple molecular pathways. nih.govnih.gov
| Compound | Cell Line | Activity (IC₅₀ in µM) | Reference |
|---|---|---|---|
| Isogravacridone chlorine (IGC) | MDA-MB-231 (Breast Cancer) | 2.27 | nih.gov |
| Compound 4a (7,8-ethylene diamine fluoroquinolone derivative) | HCT116 (Colorectal Cancer) | 0.6 | nih.gov |
| Compound 4a (7,8-ethylene diamine fluoroquinolone derivative) | SW620 (Colorectal Cancer) | 0.16 | nih.gov |
| Tetrahydroquinolinone derivative (4a) | A549 (Lung Cancer) | Potent cytotoxicity reported | nih.gov |
| Tetrahydroquinolinone derivative (4a) | HTC-116 (Colon Cancer) | Potent cytotoxicity reported | nih.gov |
Antimicrobial, Antifungal, and Antiprotozoal Activity: The 8-hydroxyquinoline core is well-known for its antimicrobial properties. nih.gov Halogenated derivatives, such as cloxyquin (5-chloro-8HQ), have shown potent activity against Gram-positive bacteria like Listeria monocytogenes. nih.gov Amino derivatives have also been extensively studied. In one study, amino derivatives of 5,7-dibromo-2-methyl-8-hydroxyquinoline showed significant activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as the yeast Candida albicans. nih.govresearchgate.net These derivatives were found to be 5 to 30 times more active than the parent dibromo compound. nih.govresearchgate.net Similarly, 5,7-disubstituted 2-methyl-8-quinolinols, particularly the 5,7-dichloro and 5,7-dibromo derivatives, have demonstrated high fungitoxicity. nih.gov While specific antiprotozoal data for 5,7-diaminoquinolin-8-ol is scarce, related compounds have been explored for such activities. mdpi.com
| Compound | Microorganism | Activity (MIC in µM) | Reference |
|---|---|---|---|
| Cloxyquin (5-chloro-8HQ) | Listeria monocytogenes | 5.57 | nih.gov |
| Cloxyquin (5-chloro-8HQ) | Plesiomonas shigelloides | 11.14 | nih.gov |
| Nitroxoline | Pseudomonas aeruginosa | 84.14 | nih.gov |
| Amino derivatives of 5,7-dibromo-2-methyl-8-hydroxyquinoline | Gram-positive & Gram-negative bacteria, Candida albicans | 5-30 times more active than parent compound | nih.govresearchgate.net |
Structure-Activity Relationship (SAR) Studies for Biological Target Engagement
SAR studies are crucial for optimizing the potency and selectivity of lead compounds. For quinoline derivatives, SAR investigations have revealed key structural features that govern their biological activity.
Conversely, studies on amino derivatives of 5,7-dibromo-2-methyl-8-hydroxyquinoline found that while all derivatives were significantly more active than the parent compound, no clear correlation could be established between the specific structural modifications of the amino groups and their minimum inhibitory concentrations (MIC). nih.govresearchgate.net This suggests a complex interplay of factors, including lipophilicity, steric effects, and electronic properties, in determining antimicrobial potency. Furthermore, studies on substituted 8-quinolinol sulfonic acids indicate that halogen substitutions can enhance antifungal activity, potentially through a non-chelating mechanism that contributes to intramolecular synergism. researchgate.netfordham.edu
Investigation of Molecular and Cellular Pathways Affected by the Compound and its Analogs
The biological effects of 5,7-Diaminoquinolin-8-ol and its analogs are the result of their modulation of various molecular and cellular pathways. Based on the activities observed, several key pathways are implicated:
DNA Replication and Repair: Through the inhibition of enzymes like DNA gyrase and topoisomerase, these compounds can directly interfere with bacterial DNA replication, leading to cell death. nih.gov
Cell Cycle Regulation: In cancer cells, quinoline derivatives can induce cell cycle arrest, typically at the G2/M checkpoint, preventing cell proliferation. nih.gov
Apoptosis Pathways: These compounds can activate programmed cell death through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. nih.gov This often involves the activation of caspase cascades. nih.govnih.gov
Signal Transduction: The antiproliferative effects can also be mediated by interfering with key signaling pathways. For example, the dephosphorylation and subsequent inactivation of the pro-survival protein Akt have been identified as a mechanism for apoptosis induction by a related compound. nih.gov
Oxidative Stress Pathways: The generation of reactive oxygen species (ROS) has been shown to be a key event in the induction of apoptosis by some quinoline-related structures, indicating the involvement of cellular stress response pathways. nih.gov
Future Research Directions and Broader Academic Impact
Exploration of New Synthetic Pathways for Enhanced Scalability and Sustainability
The synthesis of quinoline (B57606) derivatives has traditionally relied on classical methods such as the Skraup, Doebner-von Miller, and Friedländer reactions. nih.gov However, these methods often involve harsh conditions, hazardous reagents, long reaction times, and the generation of significant waste, making them less suitable for large-scale, environmentally responsible production. nih.govresearchgate.net Future research is increasingly focused on developing "green" and sustainable synthetic protocols that prioritize efficiency, safety, and atom economy. acs.org
Key areas of exploration include:
Alternative Energy Sources: The use of microwave irradiation and ultrasound as energy sources can significantly accelerate reaction rates and improve yields compared to conventional heating methods. nih.govacs.org
Eco-Friendly Catalysts and Solvents: Research is shifting towards the use of reusable and less toxic catalysts, such as nanocatalysts (e.g., ZnO NPs), p-toluenesulfonic acid (p-TSA), and para-sulfonic acid calix researchgate.netarene. nih.govresearchgate.net The replacement of hazardous organic solvents with greener alternatives like water or ethanol (B145695) is a central tenet of this approach. researchgate.net
Flow Chemistry: Continuous flow reactors offer enhanced control over reaction parameters, improved safety, and easier scalability, making them an attractive alternative to traditional batch processing for quinoline synthesis. researchgate.net
A comparison of traditional versus modern synthetic approaches is summarized below.
| Feature | Traditional Methods (e.g., Skraup, Friedländer) | Modern Green Methods |
| Conditions | High temperatures, harsh acids | Milder conditions, often room temperature or slightly elevated |
| Solvents | Hazardous organic solvents | Water, ethanol, or solvent-free conditions |
| Catalysts | Stoichiometric, often corrosive reagents | Recyclable, non-toxic catalysts (e.g., nanocatalysts) |
| Efficiency | Often multi-step, lower yields, significant byproducts | One-pot reactions, higher yields, high atom economy |
| Energy | Prolonged conventional heating | Microwave irradiation, ultrasound, photochemistry |
| Scalability | Can be challenging and hazardous | More amenable to scalable continuous flow processes researchgate.net |
These modern synthetic strategies are crucial for making 5,7-Diaminoquinolin-8-ol (B3355683);hydrochloride and its analogues more accessible for advanced research and potential applications. nih.govresearchgate.net
Design and Synthesis of Advanced Functional Materials Based on the Compound's Architecture
The molecular structure of 5,7-Diaminoquinolin-8-ol is intrinsically suited for serving as a building block for advanced functional materials. The quinoline core is a π-conjugated system, while the 8-hydroxyl group and the adjacent amino groups provide a powerful chelation site for metal ions. This combination of properties opens avenues for creating materials with tailored optical, electronic, and sensing capabilities.
Future research in this area includes:
Fluorescent Probes and Sensors: Amino-quinoline derivatives can exhibit environment-sensitive fluorescence (solvatochromism), where their light emission properties change based on the polarity of their surroundings. researchgate.net This makes them ideal candidates for developing fluorescent probes to visualize specific cellular components, such as lipid droplets, or to detect the presence of specific metal ions. The 8-hydroxyquinoline (B1678124) moiety is a well-known fluorophore and chelator, and its incorporation into more complex systems could lead to highly sensitive and selective sensors.
Metal-Organic Frameworks (MOFs): The compound's ability to bind metal ions can be exploited to construct porous, crystalline materials known as MOFs. researchgate.net These frameworks have exceptionally high surface areas and tunable pore sizes, making them suitable for applications in gas storage, catalysis, and chemical separations.
Organic Electronics: Quinoline-based structures are being investigated for use in organic light-emitting diodes (OLEDs) and other electronic devices. The electron-donating amino groups and the π-conjugated system of 5,7-Diaminoquinolin-8-ol could be leveraged to design novel organic semiconductors with specific charge-transport properties.
High-Throughput Screening and Lead Optimization in Chemical Biology Research
High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of vast compound libraries to identify "hits"—molecules that interact with a specific biological target. rsc.org The 8-hydroxyquinoline scaffold, a core component of the subject compound, is recognized as a "privileged structure" in medicinal chemistry, meaning it is capable of binding to a variety of biological targets. nih.gov
Quantitative HTS (qHTS) has been successfully used to identify 8-hydroxyquinolines as inhibitors of histone demethylases, demonstrating the power of this approach for finding new biologically active agents. nih.gov Future research will likely involve screening 5,7-Diaminoquinolin-8-ol and libraries of its derivatives against a wide array of targets, including enzymes, receptors, and protein-protein interactions, to uncover new therapeutic leads. rsc.org
Once a hit is identified through HTS, the subsequent phase is lead optimization. patsnap.com This iterative process involves systematically modifying the chemical structure of the hit compound to improve its desired properties while minimizing undesirable ones. danaher.com
| Optimization Goal | Strategy | Example Modification for a Quinoline Scaffold |
| Potency | Enhance binding affinity to the target. | Modify substituents on the quinoline ring to improve electronic or steric interactions. researchgate.net |
| Selectivity | Minimize activity against off-targets to reduce side effects. | Alter functional groups to exploit differences between the target and related proteins. |
| Pharmacokinetics | Improve Absorption, Distribution, Metabolism, and Excretion (ADME) properties. | Add or modify groups to tune solubility, lipophilicity, and metabolic stability. danaher.com |
| Safety | Reduce or eliminate toxicity. | Identify and remove structural motifs associated with toxicity (toxicophores). |
The goal of this multi-parameter optimization is to transform a promising hit compound into a viable preclinical drug candidate. patsnap.comdanaher.com
Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Property Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science by dramatically accelerating the design and analysis of new molecules. nih.goveuropa.eu These computational tools can analyze vast datasets to identify complex patterns that are not apparent to human researchers. astrazeneca.com
For quinoline derivatives like 5,7-Diaminoquinolin-8-ol, AI and ML can be applied in several ways:
Predicting Chemical Reactivity: ML models can be trained to predict the most likely sites of reaction on a molecule for processes like electrophilic aromatic substitution, enabling chemists to design more efficient synthetic routes. researchgate.net
Quantitative Structure-Activity Relationship (QSAR): QSAR models use ML to establish a mathematical relationship between a compound's chemical structure and its biological activity. fnasjournals.com These models can predict the potency or toxicity of new, unsynthesized quinoline derivatives, allowing researchers to prioritize the most promising candidates for synthesis and testing. nih.gov
De Novo Drug Design: Generative AI models can design entirely new molecules that are optimized for specific properties, such as binding to a particular protein target or having desirable pharmacokinetic profiles. researchgate.net
Property Prediction: ML algorithms can accurately predict a wide range of molecular properties, including solubility, metabolic stability, and even potential for forming reactive metabolites like quinones. chemrxiv.orgnih.gov This allows for early-stage virtual screening to filter out compounds with unfavorable characteristics.
The performance of various ML models can be compared based on their predictive accuracy for specific tasks, such as predicting the redox activity of quinone-like molecules. mdpi.com
| Machine Learning Model | Performance (Coefficient of Determination, R²_CV) |
| Ridge Regression | 0.832 |
| Gradient Boosting Regression | 0.756 |
| Extra Trees Regression | 0.715 |
| Random Forest Regression | 0.705 |
| Regression Decision Tree | 0.632 |
The integration of AI promises to reduce the time and cost associated with discovering and developing new drugs and materials based on the quinoline scaffold. nih.govastrazeneca.com
Contribution to Fundamental Understanding of Quinoline Chemistry and Heterocyclic Reactivity
The study of specifically substituted quinolines like 5,7-Diaminoquinolin-8-ol provides deep insights into the fundamental principles of heterocyclic chemistry. The quinoline ring system is electron-deficient, but its reactivity is heavily modulated by the nature and position of its substituents.
The presence of two powerful electron-donating amino groups (-NH₂) and a hydroxyl (-OH) group in 5,7-Diaminoquinolin-8-ol dramatically influences the electronic landscape of the molecule. This leads to several important areas of fundamental chemical inquiry:
C-H Activation and Functionalization: Understanding how the activating amino and hydroxyl groups direct the regioselective functionalization of the quinoline ring is a key research area. mdpi.com Studying reactions on this scaffold helps refine models for C-H activation, a cutting-edge field aimed at directly converting carbon-hydrogen bonds into more complex functional groups. mdpi.com
Nucleophilic Aromatic Substitution (S_NAr): The electron-donating groups in 5,7-Diaminoquinolin-8-ol would deactivate the ring towards traditional S_NAr. However, studying related nitro-substituted quinolines provides a clearer understanding of how electron-withdrawing groups activate the ring, allowing for nucleophilic displacement of hydrogen or other leaving groups. nih.gov
Structure-Property Relationships: Systematically studying how the diamino and hydroxyl substitution pattern affects properties like basicity, metal-chelating ability, and spectroscopic characteristics contributes to a more predictive understanding of heterocyclic chemistry. researchgate.net This knowledge is essential for the rational design of new molecules with desired functions.
By serving as a model compound, 5,7-Diaminoquinolin-8-ol helps to expand the synthetic toolkit available to chemists and deepens the theoretical understanding of reaction mechanisms and molecular properties in nitrogen-containing heterocyclic systems.
Q & A
Basic Research Question
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis due to potential inhalation risks .
- First Aid :
- Storage : Keep in airtight containers at 4°C to prevent hygroscopic degradation .
How can density functional theory (DFT) predict the electronic properties of 5,7-Diaminoquinolin-8-ol hydrochloride?
Advanced Research Question
- Methodology :
- Geometry Optimization : Use B3LYP/6-311++G(d,p) to model the protonated structure. Include solvent effects (e.g., water) via the polarizable continuum model (PCM) .
- Electronic Analysis : Calculate HOMO-LUMO gaps to assess redox activity. Compare experimental UV-Vis spectra (λmax ~350 nm) with TD-DFT results to validate transitions .
- Data Interpretation : Correlate amino group protonation with charge distribution shifts using Mulliken population analysis .
What role do hydrogen-bonding networks play in the crystallographic stability of 5,7-Diaminoquinolin-8-ol hydrochloride?
Advanced Research Question
- Experimental Design :
- Comparative Studies : Contrast with non-protonated analogs to quantify lattice energy contributions from ionic interactions .
What methodologies are effective for studying metal coordination complexes of 5,7-Diaminoquinolin-8-ol hydrochloride?
Advanced Research Question
- Synthesis : React with transition metals (e.g., Cu²⁺, Fe³⁺) in ethanol/water (1:1) at pH 5–6. Monitor via UV-Vis for ligand-to-metal charge transfer (LMCT) bands .
- Characterization :
How can researchers resolve contradictions in spectroscopic data for aminoquinoline derivatives?
Advanced Research Question
- Case Study : Discrepancies in NH₂ vs. NH₃⁺ IR peaks.
- Statistical Validation : Use principal component analysis (PCA) on FT-IR datasets to distinguish protonation states .
What advanced chromatographic methods ensure purity in aminoquinoline hydrochloride research?
Advanced Research Question
- HPLC Optimization :
- LC-MS : Confirm molecular ion peaks ([M+H]⁺ at m/z 212.1) and rule out side products (e.g., over-chlorinated species) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
